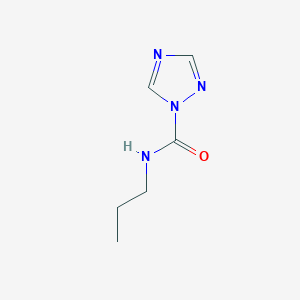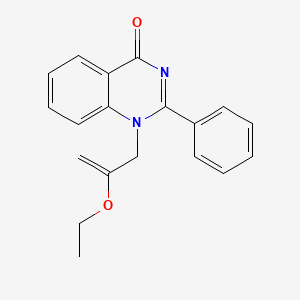
2-Benzyl-1-ethylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-1-ethylpiperidine is a compound belonging to the piperidine class. Piperidine is a six-membered heterocyclic amine with one nitrogen atom and five carbon atoms. The compound this compound is characterized by the presence of a benzyl group attached to the second carbon of the piperidine ring and an ethyl group attached to the nitrogen atom. This compound is of interest due to its structural similarity to other pharmacologically active piperidine derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-1-ethylpiperidine can be achieved through several methods. One common approach involves the alkylation of piperidine with benzyl halides and ethyl halides. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of pyridine derivatives in the presence of benzyl and ethyl groups. The process often employs catalysts such as palladium on carbon or Raney nickel to achieve high yields and selectivity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Benzyl-1-ethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst to produce reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethyl groups, leading to the formation of different substituted piperidines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Benzyl halides or ethyl halides with a base like sodium hydride.
Major Products:
Oxidation: Benzyl ketones or carboxylic acids.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted piperidines with various functional groups.
Aplicaciones Científicas De Investigación
2-Benzyl-1-ethylpiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various neurological disorders.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Benzyl-1-ethylpiperidine involves its interaction with neurotransmitter systems in the brain. The compound is believed to modulate the levels of norepinephrine and dopamine, which are critical for mood regulation and cognitive functions. The exact molecular targets and pathways are still under investigation, but it is known to have a lower binding affinity for dopamine transporters compared to norepinephrine transporters.
Comparación Con Compuestos Similares
2-Benzyl-1-ethylpiperidine is structurally similar to other piperidine derivatives such as:
Methylphenidate: Used as a stimulant for treating attention deficit hyperactivity disorder.
Desoxypipradrol: A stimulant with a longer duration of action.
4-Benzylpiperidine: Another benzyl-substituted piperidine with different pharmacological properties.
Uniqueness: What sets this compound apart is its specific substitution pattern, which influences its pharmacological profile and makes it a valuable intermediate in the synthesis of other compounds.
Conclusion
This compound is a compound of significant interest in various fields of research due to its unique chemical structure and potential applications. Its synthesis, chemical reactions, and potential therapeutic uses make it a valuable subject of study in both academic and industrial settings.
Propiedades
Fórmula molecular |
C14H21N |
|---|---|
Peso molecular |
203.32 g/mol |
Nombre IUPAC |
2-benzyl-1-ethylpiperidine |
InChI |
InChI=1S/C14H21N/c1-2-15-11-7-6-10-14(15)12-13-8-4-3-5-9-13/h3-5,8-9,14H,2,6-7,10-12H2,1H3 |
Clave InChI |
QRRMUKVPXLXVTK-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCCCC1CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{1-[(2-Hydroxyethyl)sulfanyl]-2H-isoindol-2-yl}butanoic acid](/img/structure/B13098575.png)
![5-isopropyl-3-methyl-8-[(E)-[3-(trifluoromethyl)phenyl]iminomethyl]-2-[1,6,7-trihydroxy-5-isopropyl-3-methyl-8-[(E)-[3-(trifluoromethyl)phenyl]iminomethyl]-2-naphthyl]naphthalene-1,6,7-triol](/img/structure/B13098576.png)
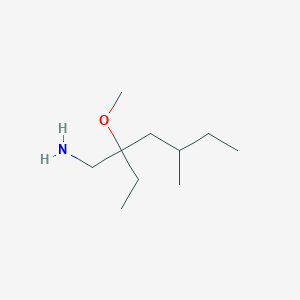
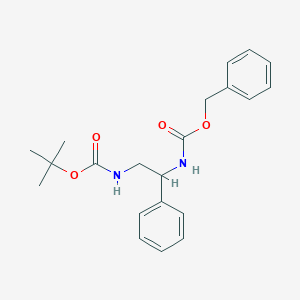
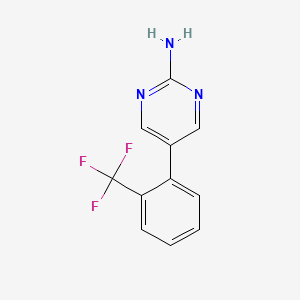
![2-[3-(2,5-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13098587.png)
![2-[3-(3-Bromophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13098592.png)

![4-[3-(2,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13098609.png)
